N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-3-14-28-23(30)22-21(19(15-27(22)2)17-10-6-4-7-11-17)26-24(28)31-16-20(29)25-18-12-8-5-9-13-18/h4,6-7,10-11,15,18H,3,5,8-9,12-14,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVLCLVSVQFEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The compound's unique structure, featuring a pyrrolo-pyrimidine moiety linked to a cyclohexyl group and a sulfanyl acetamide, suggests diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-cyclohexyl-2-{5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.46 |
| Compound B | HCT116 | 0.39 |
| Compound C | A549 | 48 |
These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Studies have indicated that certain pyrrolo derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
| Activity | Mechanism | Reference |
|---|---|---|
| Inhibition of COX enzymes | Reduces prostaglandin synthesis | |
| Cytokine inhibition | Decreases TNF-alpha levels |
Additional Pharmacological Properties
Beyond anticancer and anti-inflammatory effects, the compound may possess other biological activities:
- Antibacterial Activity : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Compounds containing sulfanyl groups have been reported to inhibit acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary infections .
Study 1: Anticancer Screening
In a study focusing on the anticancer properties of pyrrolo derivatives, researchers screened a library of compounds against multicellular spheroids representing various cancer types. The study identified several promising candidates with IC50 values below 1 µM against MCF7 and HCT116 cell lines .
Study 2: Inflammatory Response Modulation
Another study investigated the role of pyrrolo derivatives in modulating inflammatory responses in vitro. The results indicated that these compounds significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, underscoring their potential as therapeutic agents for inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has the molecular formula and a molecular weight of approximately 438.6 g/mol. Its unique structure features a pyrrolo[3,2-d]pyrimidine core that is known for its biological activity.
Medicinal Chemistry
The compound is being investigated for its therapeutic properties , particularly in the treatment of cancer and other diseases. The pyrrolo[3,2-d]pyrimidine scaffold is associated with various biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer effects. For instance, research indicates that pyrrolo[3,2-d]pyrimidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
The compound's interactions at the molecular level suggest it may act as a biochemical probe. Its potential mechanisms include:
- Enzyme Inhibition : The sulfanyl group may facilitate interactions with enzyme active sites, leading to inhibition of enzymatic activity that is crucial for cancer cell survival .
Synthesis and Production
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Pyrrolo Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : This step usually involves reactions with thiol reagents under controlled conditions.
- Acetamide Attachment : The final step often involves acylation reactions using acyl chlorides or anhydrides .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to N-cyclohexyl-2-{...}:
- Anticancer Screening : A study published in Cancer Research demonstrated that similar pyrrolo compounds showed significant cytotoxicity against various cancer cell lines . This underscores the potential for N-cyclohexyl derivatives in drug development.
- Biochemical Probes : Research indicates that derivatives of this compound can serve as effective biochemical probes to study cellular processes such as apoptosis and cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The pyrrolo[3,2-d]pyrimidinone core distinguishes this compound from analogs with pyrrolo[2,3-d]pyrimidine (e.g., compound 29 in ) and thieno[2,3-d]pyrimidine (e.g., ZINC2886850 in ). Key differences include:
- Biological Target Specificity: Pyrrolo-pyrimidines are more commonly associated with kinase inhibition, while thieno-pyrimidines may exhibit broader antiviral or anticancer activity .
Substituent Analysis
- Cyclohexyl vs. 2-Methylphenyl : The bulky cyclohexyl group in the target compound may improve metabolic stability compared to the aromatic 2-methylphenyl group in ZINC2886850, which could increase CYP450-mediated oxidation .
- Propyl vs.
Methodological Considerations
- Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound as moderately similar to and analogs (Tanimoto < 0.6), highlighting the impact of core scaffold differences .
- Biological Response: Despite structural parallels, minor substituent changes (e.g., phenyl vs. furan) can drastically alter target affinity, as seen in other pyrrolo-pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
